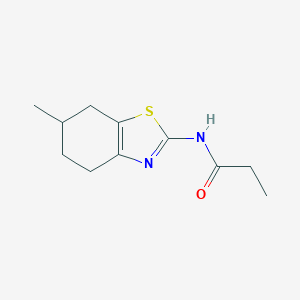
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, also known as TBNPA, is a chemical compound that belongs to the class of benzothiazoles. TBNPA is widely used as a flame retardant in various industrial applications, including plastics, textiles, and electronics.
Mécanisme D'action
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide functions as a flame retardant by releasing nitrogen gas when exposed to high temperatures. The nitrogen gas dilutes the oxygen in the surrounding environment, which reduces the flammability of the material. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide also forms a protective char layer on the surface of the material, which further reduces the spread of flames.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. However, some studies have suggested that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide may have toxic effects on aquatic organisms, such as fish and algae. Further research is needed to fully understand the potential environmental impacts of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a widely used flame retardant in various industrial applications, and it has been shown to be effective in reducing the flammability of materials. However, there are some limitations to its use in lab experiments. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be difficult to handle due to its high melting point and low solubility in water. Additionally, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide may interfere with some analytical methods, such as gas chromatography.
Orientations Futures
There are several future directions for research on N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. One area of interest is the development of more sustainable and environmentally friendly flame retardants. Researchers are also investigating the potential health effects of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, including its potential to act as an endocrine disruptor. Additionally, there is a need for further research on the environmental impacts of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, particularly on aquatic ecosystems.
Conclusion:
In conclusion, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a widely used flame retardant that has been extensively studied for its effectiveness in reducing the flammability of materials. However, there are some limitations to its use in lab experiments, and there are concerns about its potential environmental and health impacts. Further research is needed to fully understand the properties and applications of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, as well as its potential risks and benefits.
Méthodes De Synthèse
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be synthesized by reacting 2-mercaptobenzothiazole with methylacrylamide in the presence of a base catalyst. The reaction takes place at high temperature and pressure, and the yield of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, polycarbonate, and epoxy resins. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is also being investigated for its potential as a flame retardant in textiles, such as cotton and polyester.
Propriétés
Nom du produit |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
|---|---|
Formule moléculaire |
C11H16N2OS |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H16N2OS/c1-3-10(14)13-11-12-8-5-4-7(2)6-9(8)15-11/h7H,3-6H2,1-2H3,(H,12,13,14) |
Clé InChI |
KGVIWXNNQJUCQK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)CC(CC2)C |
SMILES canonique |
CCC(=O)NC1=NC2=C(S1)CC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B256541.png)
![Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate](/img/structure/B256542.png)
![Methyl 4-methyl-2-[(4-methylbenzoyl)amino]pentanoate](/img/structure/B256543.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256545.png)

![N'-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide](/img/structure/B256548.png)



![N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B256561.png)
![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B256564.png)

![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B256569.png)